molecular formula C21H26N7Na2O14P2+ B13114592 NADdisodiumsalt

NADdisodiumsalt

Cat. No.: B13114592
M. Wt: 708.4 g/mol
InChI Key: GUIOTHWMFMEYPG-WUEGHLCSSA-M
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Description

Nicotinamide adenine dinucleotide disodium salt is a coenzyme that plays a crucial role in various metabolic processes. It is involved in redox reactions, carrying electrons from one reaction to another. This compound exists in two forms: an oxidized form (nicotinamide adenine dinucleotide) and a reduced form (nicotinamide adenine dinucleotide disodium salt). It is essential for energy production and is found in all living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide disodium salt can be synthesized through a series of chemical reactions involving nicotinamide, adenine, and ribose. The process typically involves the phosphorylation of nicotinamide riboside, followed by the coupling of adenine mononucleotide. The final product is then converted to its disodium salt form through neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide disodium salt involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide disodium salt .

Mechanism of Action

Nicotinamide adenine dinucleotide disodium salt functions as a coenzyme for a large number of oxidoreductases. It facilitates the transfer of electrons in redox reactions, which is essential for cellular energy production. The compound interacts with various molecular targets, including enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide adenine dinucleotide disodium salt is unique due to its role as a reduced coenzyme, which makes it essential for various metabolic processes. Its ability to alternate between oxidized and reduced forms allows it to participate in a wide range of biochemical reactions .

Properties

Molecular Formula

C21H26N7Na2O14P2+

Molecular Weight

708.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H27N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);;/q;2*+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

GUIOTHWMFMEYPG-WUEGHLCSSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+]

Origin of Product

United States

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